Chlorpheniramine Tannate

Description

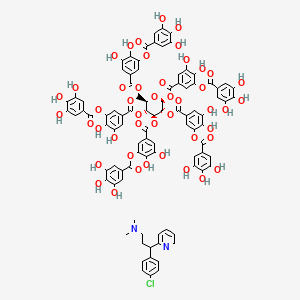

Structure

2D Structure

Properties

CAS No. |

1405-56-7 |

|---|---|

Molecular Formula |

C92H71ClN2O46 |

Molecular Weight |

1976.0 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;[2,3-dihydroxy-5-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]oxan-2-yl]methoxycarbonyl]phenyl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C76H52O46.C16H19ClN2/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h1-20,52,63-65,76-101H,21H2;3-9,11,15H,10,12H2,1-2H3/t52-,63-,64+,65-,76+;/m1./s1 |

InChI Key |

KOOFUFFGNZKXFG-HBNMXAOGSA-N |

Isomeric SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Chlorpheniramine

Established Synthetic Pathways for Chlorpheniramine (B86927) Core Structure

The fundamental structure of chlorpheniramine is assembled through multi-step chemical reactions. Several patented methods outline its synthesis. wikipedia.org

A common synthetic route begins with the reaction of 4-chlorophenylacetonitrile and 2-chloropyridine (B119429) in the presence of a strong base like sodium amide (NaNH₂), typically in a toluene (B28343) solvent. wikipedia.orggoogle.com This step forms the intermediate 4-chlorophenyl(2-pyridyl)acetonitrile. wikipedia.org Subsequent alkylation of this intermediate with 2-dimethylaminoethylchloride, again using sodium amide, yields γ-(4-chlorphenyl)-γ-cyano-N,N-dimethyl-2-pyridinepropanamine. The final step involves hydrolysis and decarboxylation to produce the chlorpheniramine base. wikipedia.org

Another described method starts with the alkylation of pyridine (B92270) with 4-chlorobenzyl chloride to yield 2-(4-chlorobenzyl)pyridine, which is then further reacted to form the final product. gpatindia.com The reaction conditions are critical; for instance, the reaction between chlorobenzonitrile and 2-halopyridine is often controlled at a temperature of 25-30°C to ensure higher product purity. google.com

Table 1: Summary of Reaction Conditions for Chlorpheniramine Synthesis

| Step | Precursors | Reagents/Catalysts | Solvent | Temperature | Source(s) |

|---|---|---|---|---|---|

| Route 1: Step 1 | 4-chlorophenylacetonitrile, 2-chloropyridine | Sodium Amide (NaNH₂) | Toluene | 25-30°C | wikipedia.orggoogle.com |

| Route 1: Step 2 | 4-chlorophenyl(2-pyridyl)acetonitrile, 2-dimethylaminoethylchloride | Sodium Amide (NaNH₂) | - | - | wikipedia.org |

| Route 2: Step 1 | Pyridine, 4-chlorobenzyl chloride | - | - | - | gpatindia.com |

The optimization of chlorpheniramine synthesis involves managing reaction conditions and purification methods to maximize the final product yield and purity. The crude products of intermediate steps are often oily liquids with purities around 70%, which are challenging to purify and store. google.com Post-reaction treatments are therefore crucial. While laboratory-scale purification might employ column chromatography, this is less operable for industrial production. google.com An alternative involves reacting the crude product with an ethyl acetate (B1210297) solution of hydrogen chloride to precipitate it as a hydrochloride salt, which facilitates purification before proceeding to the next reaction step. google.com Further purification steps can include washing the organic layer with water and a saturated sodium chloride solution before concentrating and drying the product. google.com

Formation and Characterization of Chlorpheniramine Tannate Complexes

This compound is a salt complex formed between the basic chlorpheniramine molecule and the acidic tannic acid. This complexation is utilized to alter the physicochemical properties of the drug. asianpubs.org

The formation of the this compound complex is fundamentally an acid-base reaction. asianpubs.org Tannic acid, a large polyphenol, possesses multiple galloyl groups that provide acidic phenol (B47542) functionalities. researchgate.net The chlorpheniramine molecule contains a tertiary amine group which is basic. google.com When mixed, typically in a solution, the acidic groups of tannic acid donate protons to the basic amine group of chlorpheniramine, resulting in an ionic bond and the formation of a poorly soluble tannate salt complex. asianpubs.org This process can be achieved by simply mixing solutions of the individual compounds or by using a solvent evaporation method. asianpubs.orgresearchgate.net The resulting complex often precipitates from the solution. asianpubs.org The breakdown of this complex is dependent on pH, with hydrolysis occurring faster in acidic environments. asianpubs.org

The properties of the this compound complex are significantly influenced by the molar ratio of the two components. nih.gov Studies have prepared complexes with various molar ratios of tannic acid to chlorpheniramine maleate (B1232345). researchgate.netnih.gov One process describes a weight ratio of chlorpheniramine to tannic acid of approximately 1:1.3. google.com For the dexchlorpheniramine (B1670334) enantiomer, molar ratios of the free base to tannic acid are reported in the range of 4 to 8 moles of dexchlorpheniramine per mole of tannic acid. google.com

The stability and characteristics of these complexes are evaluated using a variety of analytical techniques. Spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy are used to confirm the chemical interaction and formation of the complex. researchgate.netnih.gov Thermal analysis, such as Differential Scanning Calorimetry (DSC), and crystallinity assessment by Powder X-ray Diffraction (PXRD) have shown that the drug loses its crystalline nature upon complexation. nih.gov The formation of the complex significantly reduces the solubility of chlorpheniramine. researchgate.netnih.gov

Table 2: Analytical Techniques for Characterizing this compound Complexes

| Analytical Method | Purpose | Findings | Source(s) |

|---|---|---|---|

| Fourier Transform Infrared (FTIR) Spectroscopy | To confirm chemical interaction between chlorpheniramine and tannic acid. | Showed complex formation between the two molecules. | researchgate.netnih.gov |

| Differential Scanning Calorimetry (DSC) | To study the thermal properties and physical state of the complex. | Indicated that the drug lost its crystalline nature. | nih.gov |

| Powder X-ray Diffraction (PXRD) | To assess the crystallinity of the complex. | Confirmed the loss of drug crystallinity upon complexation. | nih.gov |

| Scanning Electron Microscopy (SEM) | To observe the morphology of the complex particles. | Characterized the microscopic structure of the complexes. | nih.gov |

| Solubility Studies | To determine the solubility of the complex in various media. | Complex formation significantly lowered the drug's solubility. | researchgate.netnih.gov |

Stereochemical Aspects in Chlorpheniramine Synthesis Research

Chlorpheniramine possesses a single chiral center at the carbon atom bonded to the 4-chlorophenyl group, the pyridin-2-yl group, and the dimethylaminoethyl side chain. researchgate.net This results in the existence of two non-superimposable mirror-image isomers, or enantiomers: (S)-chlorpheniramine and (R)-chlorpheniramine.

The dextrorotatory enantiomer, (S)-(+)-chlorpheniramine, is commonly known as dexchlorpheniramine. wikipedia.orgcdnsciencepub.com Pharmacological studies have revealed that the antihistaminic activity resides almost exclusively in this S-enantiomer. wikipedia.org Research indicates that dexchlorpheniramine has a significantly greater binding affinity for the histamine (B1213489) H₁ receptor compared to the levorotatory (R)-enantiomer. wikipedia.org

Table 3: Binding Affinities of Chlorpheniramine Enantiomers for the Human H₁ Receptor

| Enantiomer | Binding Affinity (Kᵢ value) | Source(s) |

|---|---|---|

| Dexchlorpheniramine (S-form) | 2.67 to 4.81 nM | wikipedia.org |

| Levchlorpheniramine (R-form) | 211 to 361 nM | wikipedia.org |

Given this stereospecificity, there is significant interest in the resolution of the racemic mixture (an equal mixture of both enantiomers) and in stereoselective synthesis methods that preferentially produce the more active S-enantiomer. The resolution of racemic chlorpheniramine can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid, which can then be separated by crystallization. core.ac.uk The absolute configuration of the enantiomers has been confirmed using techniques like chiral High-Performance Liquid Chromatography (HPLC) coupled with circular dichroism and optical rotation detection, as well as X-ray crystallography, which confirmed the absolute configuration of dextrorotatory chlorpheniramine as S. researchgate.netcdnsciencepub.com

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula | Role/Context |

|---|---|---|

| Chlorpheniramine | C₁₆H₁₉ClN₂ | Active pharmaceutical ingredient |

| Tannic Acid | C₇₆H₅₂O₄₆ | Complexing agent |

| This compound | Not applicable | Salt complex of chlorpheniramine and tannic acid |

| 4-chlorophenylacetonitrile | C₈H₆ClN | Precursor in synthesis |

| 2-chloropyridine | C₅H₄ClN | Precursor in synthesis |

| Sodium Amide | NaNH₂ | Reagent in synthesis |

| Toluene | C₇H₈ | Solvent |

| 2-dimethylaminoethylchloride | C₄H₁₀ClN | Reagent in synthesis |

| 4-chlorobenzyl chloride | C₇H₆Cl₂ | Precursor in synthesis |

| Pyridine | C₅H₅N | Precursor in synthesis |

| Hydrogen Chloride | HCl | Reagent for purification |

| Ethyl Acetate | C₄H₈O₂ | Solvent |

| Dexchlorpheniramine | C₁₆H₁₉ClN₂ | The (S)-enantiomer of chlorpheniramine |

| Levchlorpheniramine | C₁₆H₁₉ClN₂ | The (R)-enantiomer of chlorpheniramine |

Enantiomeric Purity and Control in Synthesis

The enantiomers of chlorpheniramine exhibit different pharmacological activities. europa.eu The S-(+)-enantiomer, dexchlorpheniramine, is significantly more potent as a histamine H1 receptor antagonist than the R-(-)-enantiomer. europa.euoup.comwikipedia.org Consequently, methods to obtain enantiomerically pure or enriched forms of chlorpheniramine have been a subject of considerable research.

Several analytical techniques have been developed to separate and quantify the enantiomers of chlorpheniramine, which is essential for controlling enantiomeric purity during synthesis and in final pharmaceutical formulations. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common and effective method.

Chiral HPLC Separation Methods:

Chiral Stationary Phases (CSPs): Various CSPs have been successfully employed for the enantioselective separation of chlorpheniramine. These include:

Ovomucoid-conjugated columns: These columns provide good resolution of racemic chlorpheniramine. oup.com

β-cyclodextrin and its derivatives: β-cyclodextrin can be used as a chiral mobile phase additive or immobilized on a stationary phase. researchgate.netnih.gov Carboxymethyl-β-cyclodextrin has been used as a chiral selector in the mobile phase for the enantioseparation of chlorpheniramine. nih.govtandfonline.com

Amylose-based columns: Chiralpak AD-H, an amylose-based column, has demonstrated effective separation of chlorpheniramine enantiomers. dergipark.org.tr

Preparative High-Performance Liquid Chromatography (HPLC): This technique is utilized for the large-scale separation of enantiomers to obtain chirally pure compounds. One method involves a C18 column with a mobile phase containing a sulfobutyl ether-beta-cyclodextrin copolymer. google.com

Key Findings from Chiral Separation Studies:

| Parameter | S-(+)-chlorpheniramine | R-(-)-chlorpheniramine | Reference |

| Affinity for H1 Receptors | ~13-fold greater than R-(-) enantiomer | Lower affinity | dergipark.org.tr |

| Antihistaminic Activity | Primarily responsible for antihistaminic effects | Exhibits sedative side effects | dergipark.org.tr |

| Plasma Concentration (in rats, after racemic administration) | Higher | Lower | oup.com |

| Plasma Half-life (in rats) | 18.2 min | 50.0 min | oup.com |

| Total Blood Clearance (in rats) | Twice as large as the (-)-isomer | --- | oup.com |

| Plasma Protein Binding (in rats) | Weaker | Stronger | oup.com |

This table summarizes key differential properties of chlorpheniramine enantiomers based on preclinical research findings.

The synthesis of enantiomerically pure chlorpheniramine can be approached through two main strategies: chiral resolution of the racemate or asymmetric synthesis. Chiral resolution, as described above, involves separating the already formed racemic mixture. Asymmetric synthesis, on the other hand, aims to selectively produce the desired enantiomer from the start of the synthetic process. While specific synthetic routes for this compound are not extensively detailed in the provided context, the principles of controlling enantiomeric purity are directly applicable.

Impact of Stereochemistry on Preclinical Pharmacological Investigations

The stereochemistry of chlorpheniramine has a profound impact on its pharmacological properties, a factor that is extensively studied in preclinical investigations. These studies consistently demonstrate the superior antihistaminic activity of the S-(+)-enantiomer (dexchlorpheniramine).

Key Preclinical Findings:

Receptor Binding Affinity: Studies on guinea pig brain tissue have shown that (+)-chlorpheniramine is approximately 100-fold more active than the (-)-isomer in inhibiting [3H]mepyramine binding, indicating a much higher affinity for the H1 receptor. oup.com In human brain tissue, dexchlorpheniramine has a significantly higher binding affinity for the H1 receptor (Kd = 15 nM) compared to muscarinic acetylcholine (B1216132) receptors (Kd = 1,300 nM). wikipedia.org More recent studies have reported Ki values for the human cloned H1 receptor of 2.67 to 4.81 nM for dexchlorpheniramine, while levchlorpheniramine had Ki values of 211 to 361 nM, further confirming that dexchlorpheniramine is the active enantiomer. wikipedia.org

In Vivo Potency: In vivo studies in guinea pigs demonstrated that (+)-chlorpheniramine is about 200 times more effective than its enantiomer in protecting against histamine challenge. oup.com Another study noted that the dextro-form is 100 times more active than the levo-isomer and 2.5 times more active than the racemic form in its antihistaminic activity. europa.eu

Pharmacokinetics: The stereochemistry also influences the pharmacokinetic profile of chlorpheniramine. In rats, after intravenous administration of racemic chlorpheniramine, the plasma concentration of the (-)-form was higher than that of the (+)-form. oup.com The apparent total blood clearance of (+)-chlorpheniramine was twice as large as that of the (-)-isomer. oup.com This difference is suggested to be due to stereoselective plasma protein binding, with the (-)-enantiomer binding more strongly. oup.com In healthy human subjects, serum concentrations of the (S)-(+)-enantiomer were approximately 2.5-fold higher than the (R)-(-)-enantiomer after a single oral dose of racemic chlorpheniramine. nih.gov

Other Pharmacological Effects: While the antihistaminic activity is stereoselective, other effects may not be. For instance, a study on the effect of chlorpheniramine on dopamine (B1211576) levels in the mouse brain suggested a lack of stereospecificity in the inhibition of dopamine uptake. oup.com The R-(-)-enantiomer is primarily associated with sedative side effects. dergipark.org.tr

These preclinical findings underscore the importance of stereochemistry in the development and clinical application of chlorpheniramine. The use of the enantiomerically pure S-(+)-chlorpheniramine (dexchlorpheniramine) can offer a more favorable therapeutic profile by maximizing the desired antihistaminic effect while potentially reducing the sedative side effects associated with the R-(-)-enantiomer.

Pharmacodynamic Mechanisms and Molecular Interactions of Chlorpheniramine

Detailed Analysis of Histamine (B1213489) H1 Receptor Antagonism

Chlorpheniramine's primary mechanism of action is its interaction with the histamine H1 receptor, where it acts as an inverse agonist. wikipedia.org This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor. This action alleviates the symptoms of allergic reactions, which are triggered by the release of histamine from mast cells and basophils. academicjournals.orgpatsnap.com Histamine, upon binding to H1 receptors, initiates a cascade of events leading to symptoms such as increased vascular permeability, vasodilation, and sensory nerve stimulation, resulting in redness, swelling, and itching. patsnap.com By occupying these receptor sites, chlorpheniramine (B86927) prevents histamine from binding and eliciting these effects. patsnap.comdrugbank.com

Competitive Binding Kinetics at H1 Receptors

Chlorpheniramine exhibits competitive antagonism at the H1 receptor, meaning it competes with histamine for the same binding sites. patsnap.com The binding affinity of chlorpheniramine for the H1 receptor has been quantified in various studies. The dextrorotatory stereoisomer, dexchlorpheniramine (B1670334), is the more active enantiomer. wikipedia.org Studies have reported dissociation constant (Kd) values for dexchlorpheniramine at the H1 receptor to be 15 nM in human brain tissue. wikipedia.org Further research has shown that dexchlorpheniramine has inhibition constant (Ki) values for the human cloned H1 receptor ranging from 2.67 to 4.81 nM. wikipedia.org In contrast, the levorotatory stereoisomer, levchlorpheniramine, has significantly lower affinity, with Ki values between 211 to 361 nM. wikipedia.org The binding affinity is determined by the rates of association (kon) and dissociation (koff) of the drug to and from the receptor. nih.gov

| Compound | Receptor | Binding Constant | Value (nM) |

|---|---|---|---|

| Dexchlorpheniramine | Histamine H1 Receptor | Kd | 15 |

| Dexchlorpheniramine | Histamine H1 Receptor | Ki | 2.67 - 4.81 |

| Levchlorpheniramine | Histamine H1 Receptor | Ki | 211 - 361 |

Receptor Occupancy Studies (in vitro/preclinical)

Receptor occupancy studies provide insight into the extent to which a drug binds to its target receptors at therapeutic concentrations. For chlorpheniramine, studies have demonstrated significant occupancy of H1 receptors. In a study involving healthy volunteers who received an 8 mg dose of chlorpheniramine, greater than 80% occupancy of H1-receptors in plasma was observed for 12 hours in extensive metabolizers. researchgate.netnih.gov In poor metabolizers, over 60% occupancy was maintained from 12 to 30 hours post-dose. researchgate.netnih.gov Positron Emission Tomography (PET) studies have also shown that first-generation antihistamines like d-chlorpheniramine can occupy a large proportion of postsynaptic H1 receptors in the brain, with occupancy levels reported to be between 50-77%. nih.gov

Investigation of Ancillary Pharmacological Activities of Chlorpheniramine

In addition to its primary antihistaminic effects, chlorpheniramine possesses other pharmacological activities that contribute to its therapeutic profile and side effects.

Mechanistic Research on Anticholinergic Activity

Chlorpheniramine is known to have mild anticholinergic activity, which involves the blockade of muscarinic acetylcholine (B1216132) receptors. wikipedia.orgpatsnap.com This action is thought to contribute to its effectiveness in reducing symptoms of the common cold. nih.gov In vitro studies on human nasal mucosa have demonstrated this anticholinergic effect. When compared to atropine (B194438), a potent anticholinergic agent, chlorpheniramine was found to be less potent. The effective dose to reduce methacholine-induced secretion (ED50) was 4.63 microM for chlorpheniramine, while for atropine it was 0.25 microM, making atropine 16 to 19 times more potent. nih.gov The dextrorotatory stereoisomer, dexchlorpheniramine, has a reported Kd value of 1,300 nM for muscarinic acetylcholine receptors in human brain tissue, indicating a much lower affinity for these receptors compared to H1 receptors. wikipedia.org

Exploration of Other Receptor Interactions

Beyond histamine and acetylcholine receptors, chlorpheniramine has been found to interact with other neurotransmitter systems. It acts as a serotonin (B10506) reuptake inhibitor, with a reported Kd of 15.2 nM for the serotonin transporter. wikipedia.org Its affinity for the norepinephrine (B1679862) and dopamine (B1211576) transporters is considerably weaker, with Kd values of 1,440 nM and 1,060 nM, respectively. wikipedia.org There is also research into developing dual-acting ligands based on the chlorpheniramine structure that target both H1 and H3 receptors. nih.govresearchgate.net

| Receptor/Transporter | Binding Constant (Kd) | Value (nM) |

|---|---|---|

| Serotonin Transporter | Kd | 15.2 |

| Norepinephrine Transporter | Kd | 1,440 |

| Dopamine Transporter | Kd | 1,060 |

| Muscarinic Acetylcholine Receptors | Kd | 1,300 |

Theoretical and Computational Modeling of Drug-Receptor Dynamics

Computational methods have been employed to better understand the interaction between chlorpheniramine and the histamine H1 receptor at a molecular level. Homology modeling has been used to create three-dimensional structures of the H1 receptor, as its crystal structure was not always available. academicjournals.orgrsc.org Molecular docking studies have then been performed to simulate the binding of chlorpheniramine to the modeled receptor. academicjournals.org One such study reported that the receptor-drug complex had a complementarity score of 4846 and an Atomic Contact Energy (ACE) of -139.35, providing insights into the binding interactions. academicjournals.org These computational approaches, including three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques and molecular dynamics simulations, help in understanding the structural factors that influence the potency of H1-antihistamines and can aid in the rational design of new and more effective drugs. nih.govresearchgate.net

Preclinical Pharmacokinetic and Biopharmaceutical Characterization of Chlorpheniramine Tannate

Preclinical Absorption Studies

The absorption profile of chlorpheniramine (B86927) has been investigated using various preclinical models to understand its movement across the gastrointestinal barrier. These studies are crucial for characterizing the molecule's fundamental permeability and uptake mechanisms.

In vitro models, such as cultured cell monolayers, are standard tools for predicting the in vivo absorption of compounds. The Caco-2 cell model, derived from human colon adenocarcinoma cells, is widely used to estimate the intestinal permeability of drugs. nih.govspringernature.comsigmaaldrich.com For a compound to be well-absorbed, it typically needs to permeate this cell layer effectively. Compounds can be classified based on their apparent permeability coefficient (Papp), with higher values suggesting better absorption. nih.gov

Studies on murine colonic epithelial cells (MCE301) have shown that chlorpheniramine can influence paracellular permeability, which is the passage of substances between cells. jst.go.jp Research indicates that chlorpheniramine may increase the permeability to low molecular weight compounds by mediating the internalization of occludin, a key protein in the structure of tight junctions that regulate the intestinal barrier. jst.go.jp This effect was linked to the activation of protein phosphatase-2A (PP-2A), suggesting a specific biochemical mechanism by which chlorpheniramine alters epithelial barrier function. jst.go.jp

In situ models, such as the intestinal loop model in rats, provide a more physiologically complex environment than in vitro cultures by maintaining an intact blood supply and cellular architecture. nih.govmdpi.com Research on chlorpheniramine absorption in rats using both in situ intestinal loop and in vitro everted sac models has provided key insights. These studies demonstrated that the intestinal absorption of chlorpheniramine is not stereoselective, meaning the S-(+)- and R-(-)-enantiomers are absorbed at similar rates. nih.govresearchgate.net

Furthermore, the investigation revealed that the absorption of chlorpheniramine was not significantly altered by modulators of P-glycoprotein (P-gp) or cytochrome P450 enzymes, such as cyclosporin (B1163) A and ketoconazole. nih.gov This suggests that chlorpheniramine is not a major substrate for these common efflux transporters and metabolic enzymes within the intestinal wall, and its absorption is primarily governed by its physicochemical properties allowing it to pass through the intestinal epithelium. nih.govresearchgate.net

Metabolic Fate of Chlorpheniramine and its Tannate Complex (in vitro/preclinical)

The biotransformation of chlorpheniramine is a critical determinant of its pharmacokinetic profile and duration of action. Preclinical studies in animal models and with isolated enzyme systems have identified the primary metabolic pathways and the enzymes responsible.

The primary route of metabolism for chlorpheniramine is N-demethylation, which occurs in the liver. nih.govwikipedia.org Preclinical studies in rats and dogs have consistently identified the formation of N-demethylated metabolites. nih.govnih.gov The main metabolites are monodesmethylchlorpheniramine and didesmethylchlorpheniramine. nih.gov

In vitro studies using rat liver microsomes confirmed the formation of both enantiomers of monodesmethylchlorpheniramine (DMChp) from racemic chlorpheniramine. nih.gov However, in this specific microsomal system, the further metabolism of DMChp to didesmethylchlorpheniramine (DDMChp) was not observed. nih.gov This indicates that the first demethylation step is a primary metabolic event, with the second demethylation possibly occurring at a slower rate or via different enzymatic systems.

The biotransformation of chlorpheniramine is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.commdpi.com Preclinical research using rat liver microsomes has pinpointed specific CYP isozymes involved in its N-demethylation. These investigations have demonstrated that CYP2C11 is the main enzyme responsible for the N-demethylation of chlorpheniramine enantiomers in male rats. nih.gov

Further immunoinhibition studies have also implicated CYP2B1 in the N-demethylation of both chlorpheniramine enantiomers. nih.gov Conversely, the isozyme CYP1A1 was found not to catalyze this specific metabolic reaction. nih.gov While preclinical data points to these specific enzymes in rats, it is noted that in humans, CYP2D6 plays a significant role in chlorpheniramine metabolism. nih.govresearchgate.net

Studies with rat liver microsomes have quantified this stereoselectivity. The N-demethylation process preferentially occurs for the S-(+)-enantiomer of chlorpheniramine. nih.gov This preference is due to differences in the affinity of the enantiomers for the catalyzing enzyme, CYP2C11. nih.gov Another preclinical study in rats following intravenous administration found that the apparent total blood clearance of (+)-chlorpheniramine was twice as large as that of the (-)-isomer, which was suggested to be related to stereoselective plasma protein binding. oup.comnih.govoup.com

| Parameter | Value | Finding |

|---|---|---|

| S/R Enantiomeric Ratio for Intrinsic Clearance (Vmax/Km) | ~2.0 | N-demethylation is stereoselective for S-(+)-chlorpheniramine. nih.gov |

| Compound Name |

|---|

| Chlorpheniramine |

| Chlorpheniramine Tannate |

| Monodesmethylchlorpheniramine (DMChp) |

| Didesmethylchlorpheniramine (DDMChp) |

| Cyclosporin A |

| Ketoconazole |

Preclinical Elimination Kinetics and Pathways

The elimination of chlorpheniramine following systemic absorption is primarily achieved through metabolic transformation and subsequent renal excretion of the parent drug and its metabolites. nih.govmsdvetmanual.com Preclinical studies in various animal models have established that the kidneys are the principal route for the excretion of chlorpheniramine and its biotransformation products. researchgate.net The elimination kinetics can be influenced by several physiological factors, as detailed in the following sections.

The renal excretion of chlorpheniramine involves a combination of glomerular filtration and pH-dependent passive tubular reabsorption. As a weak base, the extent of its ionization in the renal tubules is a critical determinant of its reabsorption and, consequently, its excretion rate. In preclinical models, it is understood that filtered chlorpheniramine will be excreted in the urine, but the portion that remains un-ionized in the tubular fluid can be passively reabsorbed back into the systemic circulation.

Studies in canine models have been conducted to evaluate the effects of chlorpheniramine on renal hemodynamics. These investigations show that the administration of the compound can impact renal blood flow (RBF) and glomerular filtration rate (GFR), demonstrating the compound's interaction with renal physiological processes. ahajournals.org The ability of the kidney to autoregulate RBF and GFR was found to be compromised during the infusion of histamine (B1213489) H1 receptor antagonists like chlorpheniramine in these preclinical models. ahajournals.org

The urinary excretion of chlorpheniramine is highly dependent on both urine pH and flow rate. nih.gov This principle, demonstrated extensively in clinical contexts, is fundamentally applicable to preclinical pharmacokinetic models due to the physicochemical properties of the drug. documentsdelivered.comnih.gov Acidic urine enhances the urinary excretion of chlorpheniramine. fda.govfda.gov

Similarly, a higher urine flow rate can decrease the transit time of the filtrate through the tubules, reducing the time available for reabsorption and thus increasing the excretion rate. nih.gov Preclinical findings show that the excretion rates of both the parent drug and its demethylated metabolites decrease as urine pH rises and urine flow rate falls. documentsdelivered.com

Protein Binding Studies (preclinical)

In vitro studies have demonstrated that chlorpheniramine binds to plasma proteins. The binding exhibits stereoselectivity, meaning the two enantiomers, (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine, bind to plasma proteins to different extents.

An in vitro study using human plasma proteins found that the pharmacologically more active (+)-S-enantiomer is more extensively bound than its antipode to total plasma proteins, as well as to individual proteins like albumin and alpha-1-acid glycoprotein (B1211001) (orosomucoid). nih.gov

Conversely, preclinical studies in rats have shown the opposite stereoselectivity. In rat plasma, the binding of (-)-chlorpheniramine (B1198158) to plasma proteins was found to be stronger than that of (+)-chlorpheniramine. nih.govoup.com This species-dependent difference in stereoselective binding may contribute to observed differences in pharmacokinetics between preclinical models and humans. nih.govnih.gov

Table 1: In Vitro Stereoselective Binding of Chlorpheniramine Enantiomers to Human Plasma Proteins

| Protein | (+)-S-Chlorpheniramine Bound (%) | (-)-R-Chlorpheniramine Bound (%) |

|---|---|---|

| Total Plasma Proteins | 38% | 23% |

| Albumin | 20% | 15% |

| Alpha-1-Acid Glycoprotein | 23% | 5% |

Data sourced from an in vitro equilibrium dialysis study. nih.gov

First-Pass Metabolism in Preclinical Models

Chlorpheniramine undergoes extensive first-pass metabolism in the gut wall and liver after oral administration. nih.gov Preclinical studies in dogs and rabbits have confirmed the significance of this presystemic elimination. In dogs, the absolute bioavailability was found to be dose-dependent, suggesting a saturable first-pass elimination process in the gut and/or liver. semanticscholar.org

Investigations in rats have elucidated specific metabolic pathways and the enzymes involved. The metabolism is stereoselective, primarily occurring in the liver. nih.govresearchgate.net The major metabolic pathways include N-demethylation to form monodesmethylchlorpheniramine and didesmethylchlorpheniramine. nih.govnih.gov In vitro studies using rat liver microsomes have shown that this N-demethylation is stereoselective for S-(+)-chlorpheniramine. nih.gov Further metabolism of the monodesmethyl metabolite to the didesmethyl form did not occur in these rat liver microsome preparations. nih.gov

The cytochrome P450 (CYP) enzyme system is responsible for this metabolism. Specifically, in rat models, CYP2C11 has been identified as the main enzyme involved in the stereoselective N-demethylation, with CYP2B1 also contributing to the metabolism of both enantiomers. nih.gov Other metabolic pathways identified in rats include N-oxidation and hydroxylation of the pyridyl ring. nih.gov

Table 2: Metabolites of Chlorpheniramine Identified in Preclinical Rat Models

| Metabolite | Metabolic Pathway |

|---|---|

| Monodesmethylchlorpheniramine | N-Demethylation |

| Didesmethylchlorpheniramine | N-Demethylation |

| Chlorpheniramine N-oxide | N-Oxidation |

| 3-(p-chlorophenyl)-3-(2-pyridyl) propanol | Side-chain oxidation |

| 3-(p-chlorophenyl)-3-(2-pyridyl)-N-acetylaminopropane | Acetylation |

| 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid | Side-chain oxidation |

| Hydroxylated metabolites of the pyridyl ring | Aromatic Hydroxylation |

Data compiled from metabolism studies in rats. nih.gov

Advanced Formulation Science and Drug Delivery Systems Research for Chlorpheniramine Tannate

Strategies for Modified Release Formulations of Chlorpheniramine (B86927) Tannate

Modified-release formulations are crucial for reducing the dosing frequency of chlorpheniramine, which is typically administered every 4-6 hours researchgate.net. The development of chlorpheniramine tannate complexes is a foundational step, as the complex itself significantly lowers the drug's solubility and can sustain its release for over 24 hours in phosphate (B84403) buffer at pH 6.8 researchgate.net. Building upon this, researchers explore various formulation technologies to further modulate drug delivery.

Polymeric matrices are a cornerstone of oral controlled-release technology, offering cost-effective and flexible platforms for modulating drug release gsconlinepress.com. In these systems, the drug is homogenously mixed with a rate-controlling polymer and compressed into a tablet gsconlinepress.com. The release mechanism can be controlled by diffusion, dissolution, or a combination of both gsconlinepress.com.

Hydrophilic polymer matrix systems are widely used due to their ability to form a gel layer upon contact with aqueous fluids, which controls drug diffusion gsconlinepress.com. While specific studies on this compound in these matrices are not extensively detailed, research on the maleate (B1232345) salt provides insight into applicable principles. For instance, hydrophilic gums like gamma-carrageenan and cross-linked carboxymethylcellulose sodium have been used to create sustained-release tablets of chlorpheniramine maleate, achieving near zero-order release for up to 10 hours nih.gov. Hydrophobic polymers, such as ethylcellulose, can also be incorporated to create an inert matrix, where drug release occurs through diffusion in a network of channels between compacted polymer particles gsconlinepress.commdpi.com. The interaction between the this compound complex and excipients plays a major role in modifying its release; for example, the presence of Avicel PH 113 has been shown to accelerate the release of chlorpheniramine from its tannate complex researchgate.net.

Table 1: Examples of Polymers Used in Controlled-Release Matrix Formulations for Chlorpheniramine

| Polymer Type | Specific Polymer(s) | Formulation Principle | Observed Outcome for Chlorpheniramine |

|---|---|---|---|

| Hydrophilic Gums | Gamma-carrageenan, Cross-linked Carboxymethylcellulose Sodium | Swellable matrix formation, controlling drug diffusion and matrix erosion. | Achieved near zero-order release over 10 hours for the maleate salt nih.gov. |

| Hydrophobic Polymer | Ethylcellulose (EC) | Forms an inert, non-eroding matrix where release is governed by diffusion through pores. | Used in matrix tablets to sustain drug release mdpi.com. |

| Hydrophilic Cellulose Ether | Hydroxypropyl Methylcellulose (HPMC) | Forms a viscous gel layer that controls drug release via diffusion and erosion. | Demonstrated superior compactability and sustained drug release over 12 hours mdpi.com. |

Encapsulation is a process of entrapping an active ingredient within a carrier material, which is a widely used technique for achieving sustained release and taste masking rsc.org. Various methods, including interfacial polymerization, layer-by-layer adsorption, and ionic gelation, are available to create microcapsules that control drug release rsc.org.

For chlorpheniramine, several encapsulation strategies have been explored. Lipid-based encapsulation using materials like Compritol® has been successful in creating sustained-release pellets via wet extrusion-spheronization tbzmed.ac.irtbzmed.ac.ir. In one study, an optimal formulation released about 90% of the drug over 12 hours tbzmed.ac.irtbzmed.ac.ir. Another approach involves creating microspheres using natural polymers. For instance, alginate/chitosan (B1678972) particulate systems prepared by ionic gelation have been used to encapsulate chlorpheniramine maleate. These polyionic complexes, formed between the carboxyl groups of alginate and the amine groups of chitosan, effectively retard drug release, particularly at lower pH, and provide a slow release at intestinal pH nih.gov. The drug release rate from these microspheres can be modulated by adjusting the concentration of chitosan and the cross-linking cations nih.gov.

Electrospinning is a novel technique that uses an electric field to produce nano- to micro-scale fibers, creating a nonwoven mat with a high surface-area-to-volume ratio and high porosity mdpi.com. These characteristics make electrospun mats highly suitable as drug delivery systems, capable of being tailored for a wide range of release kinetics mdpi.com. The drug can be dissolved or dispersed within the polymer solution before spinning, effectively entrapping it within the resulting fibers mdpi.com.

This technology is particularly promising for taste-masking bitter drugs like chlorpheniramine, a key advantage also offered by the tannate salt ucl.ac.uk. Research has demonstrated the successful taste-masking of chlorpheniramine maleate by electrospinning it with taste-masking polymers such as Eudragit E PO and Kollicoat Smartseal ucl.ac.uk. These fibre mats can be further processed into more patient-friendly dosage forms, such as oral films, which are particularly suitable for pediatric or geriatric patients ucl.ac.uk. The composition and structure of the nanofibers are crucial for controlling the drug release patterns mdpi.com.

Mucoadhesive drug delivery systems are designed to adhere to mucosal surfaces, such as the buccal lining of the mouth, for an extended period wjarr.com. This prolonged residence time can enhance drug absorption and improve bioavailability by allowing for direct absorption into systemic circulation, thereby avoiding first-pass metabolism wjarr.com. These systems can be formulated as tablets, films, patches, or gels using natural or synthetic mucoadhesive polymers wjarr.com.

The feasibility of this approach for chlorpheniramine has been demonstrated through the development of mucoadhesive buccal patches for the maleate salt nih.gov. In a study using hydroxyethylcellulose (HEC) as the mucoadhesive polymer, the resulting patches exhibited good tensile and mucoadhesive properties nih.gov. The bioavailability from the optimized buccal patch was found to be significantly higher (1.46 times) than that from a conventional oral dosage form, highlighting the potential of this delivery strategy nih.gov. The drug release from these systems is governed by the polymer content and its interaction with the mucosal surface nih.gov.

Biopharmaceutical Evaluation of Novel Formulations (in vitro)

The biopharmaceutical evaluation of novel drug formulations is essential to predict their in vivo performance. For modified-release systems of this compound, in vitro studies are critical for characterizing the release mechanism and ensuring product quality and consistency.

In vitro dissolution testing is a fundamental tool for assessing the drug release characteristics of solid oral dosage forms rjptonline.org. For modified-release formulations, these studies are conducted over an extended period to determine the rate and mechanism of drug liberation emanresearch.org. The data from these studies are often fitted to mathematical models to describe the release kinetics.

Studies on this compound complexes have shown that complex formation with tannic acid significantly sustains the drug's release for more than 24 hours in phosphate buffer (pH 6.8) researchgate.net. The release kinetics of chlorpheniramine from various advanced formulations have been described by several models rjptonline.org:

First-Order Kinetics : This model describes drug release where the rate is proportional to the amount of drug remaining in the formulation. It has been observed in controlled-release pellets of chlorpheniramine maleate coated with Eudragit NE30D nih.gov.

Higuchi Model : This model describes drug release from a matrix system where the release is governed by Fickian diffusion. It is applicable when the cumulative percentage of drug released is proportional to the square root of time. Proniosomal vesicles containing chlorpheniramine maleate were found to follow this model nih.gov.

Korsmeyer-Peppas Model : This empirical model is used to analyze release from polymeric systems when the mechanism is not well known or when more than one type of release phenomenon is involved.

Zero-Order Kinetics : This describes a constant rate of drug release over time, which is often the ideal for controlled-release systems. Near zero-order release has been achieved with certain matrix tablet formulations of chlorpheniramine maleate nih.gov.

The choice of dissolution apparatus and media is also critical. For taste-masked formulations, a biorelevant buccal dissolution test can be used to predict in vivo taste perception by comparing the amount of drug released in a short time to its known bitterness threshold nih.gov.

Table 2: Summary of In Vitro Release Kinetics for Various Chlorpheniramine Formulations

| Formulation Type | Key Component(s) | Release Model Followed | Key Finding |

|---|---|---|---|

| Tannate Complex | Chlorpheniramine, Tannic Acid | Sustained Release | Release was sustained for more than 24 hours researchgate.net. |

| Coated Pellets | Eudragit NE30D, Polyethylene Glycol 6000 | First-Order | Release rate was a function of polymer membrane thickness nih.gov. |

| Matrix Tablets | Gamma-carrageenan, CCMC Sodium | Near Zero-Order | Several formulations produced constant drug release for up to 10 hours nih.gov. |

| Proniosomal Gel | Span 40, Lecithin, Cholesterol | Higuchi Model / First-Order | Release kinetics depended on the specific composition of the vesicles nih.gov. |

Taste Masking Technologies in this compound Formulations

The inherent bitterness of many active pharmaceutical ingredients, including chlorpheniramine, is a significant challenge in the development of palatable oral dosage forms, particularly for pediatric populations. The formation of this compound is itself a primary taste-masking strategy. This is achieved through the complexation of the chlorpheniramine molecule with tannic acid, a large polyphenol. This approach is one of several technologies used to improve the organoleptic properties of oral medicines. Other methods include the use of sweeteners and flavors, polymer coatings, and inclusion complexation with agents like cyclodextrins.

The objective evaluation of taste is a critical step in assessing the effectiveness of taste-masking technologies. The electronic tongue, or taste-sensing system, has emerged as a valuable analytical tool for this purpose, offering an objective and reproducible alternative to human taste panels.

Research on this compound complexes has successfully utilized an electronic tongue to quantify the suppression of bitterness. These systems use an array of sensors with lipid/polymer membranes that respond to taste substances, generating a unique electrical potential pattern for each sample. The difference in this pattern between the bitter drug and the taste-masked formulation can be quantified. In the case of this compound, the taste-masking effect was indicated by the Euclidean distance in the sensor output data; a greater distance from the bitter active ingredient and closer proximity to the placebo signifies effective taste masking. This technology allows for the rapid screening and optimization of formulations, helping to identify the most palatable composition by ranking different molar ratios of tannic acid to drug or evaluating various excipient blends.

| Formulation | Description | Euclidean Distance from Placebo (Conceptual Value) | Taste Masking Efficacy |

|---|---|---|---|

| F1 | Chlorpheniramine Maleate (Unmasked) | 55.8 | Poor |

| F2 | This compound Complex (1:1 Ratio) | 21.3 | Moderate |

| F3 | This compound Complex (1:3 Ratio) | 8.5 | Good |

| F4 | Placebo (No Active Drug) | 0.0 | N/A (Reference) |

The primary mechanism by which the formation of this compound masks bitterness is through molecular complexation that significantly reduces the drug's aqueous solubility. Bitter taste is perceived when dissolved drug molecules interact with taste receptors on the tongue. By forming a stable, low-solubility complex with tannic acid, the concentration of free chlorpheniramine in saliva is minimized, thereby preventing this interaction and reducing the perception of bitterness.

The effectiveness of this taste modification is dependent on the molar ratio of tannic acid to chlorpheniramine. Studies have shown that different molar ratios yield complexes with varying degrees of taste-masking ability and different drug release profiles. The formation of this new solid phase, where the crystalline structure of the original drug is lost, can be confirmed through physicochemical characterization methods such as Fourier Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and Powder X-ray Diffraction (PXRD). This complexation strategy not only improves palatability but is also leveraged to achieve sustained-release properties.

Impact of Excipients on Formulation Performance and Drug Release

Research has demonstrated that excipients play a major role in modifying the release of chlorpheniramine from its tannate complex. For instance, the complex alone may sustain drug release for over 24 hours in phosphate buffer (pH 6.8). However, the incorporation of certain excipients can drastically alter this behavior. A key finding from one study was that the addition of Avicel PH 113, a grade of microcrystalline cellulose, to a this compound complex of the same molar ratio resulted in a much faster drug release.

This interaction highlights the ability of formulators to tailor the release profile to meet specific therapeutic objectives. For immediate-release tablets, excipients like super-disintegrants (e.g., sodium starch glycolate) are used to promote rapid tablet breakup and drug dissolution. Conversely, for controlled-release formulations, different polymers and fillers might be selected to maintain the sustained-release characteristics of the tannate complex. The interplay between the active complex and the excipient matrix is therefore a central consideration in the design and development of this compound products.

| Formulation Base | Key Excipient | Observed Effect on Drug Release | Reference |

|---|---|---|---|

| This compound Complex | None (Complex only) | Sustained release over 24 hours. | |

| This compound Complex | Avicel PH 113 (Microcrystalline Cellulose) | Significantly faster drug release compared to the complex alone. |

Compound Reference Table

| Compound Name |

|---|

| Acesulfame potassium |

| Aspartame |

| Avicel PH 113 |

| Carbopol 941 |

| Carbopol 981 |

| Chlorpheniramine |

| Chlorpheniramine Maleate |

| This compound |

| Citric acid |

| Microcrystalline Cellulose |

| Polyethylene glycol |

| Propylene glycol |

| Sodium starch glycolate |

| Tannic acid |

Analytical Method Development and Validation for Chlorpheniramine Tannate Research

Spectrophotometric Techniques for Research Quantification

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple, rapid, and cost-effective approach for the quantification of active pharmaceutical ingredients during research and development. who.int These techniques are based on the principle that the analyte absorbs light at a specific wavelength.

UV-Visible Spectrophotometry Development

The development of a UV-Visible spectrophotometric method for chlorpheniramine (B86927) tannate involves several critical steps to ensure specificity and reliability. A primary step is the selection of an appropriate solvent in which the compound is soluble and stable. ijpsjournal.com For the chlorpheniramine moiety, solvents such as 0.1N hydrochloric acid (HCl) have proven effective, yielding a distinct absorption maximum. who.intiajps.comresearchgate.net

Once dissolved, the solution is scanned over a wavelength range, typically from 200 to 400 nm, to identify the wavelength of maximum absorbance (λmax). iajps.com For chlorpheniramine, the λmax is consistently reported to be around 261-262 nm in 0.1N HCl. who.intiajps.comresearchgate.net This wavelength is then used for all subsequent quantitative measurements, as it provides the highest sensitivity and minimizes potential interference. The development process also involves optimizing parameters like instrument settings (e.g., scan speed, sampling interval) to achieve the best analytical performance. jpsbr.org

Method Validation Parameters: Linearity, Precision, Accuracy, Detection/Quantitation Limits

Validation of the developed spectrophotometric method is essential to demonstrate its suitability for its intended purpose. This is performed in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH). who.intijisrt.com

Linearity: This parameter confirms that the absorbance is directly proportional to the concentration of the analyte over a specific range. For chlorpheniramine, linearity is typically established by preparing a series of dilutions from a standard stock solution and measuring their absorbance. who.int Excellent linearity has been demonstrated in concentration ranges such as 10-60 µg/mL and 20-60 µg/mL, with correlation coefficients (R²) consistently greater than 0.999. who.intiajps.comjpsbr.org

Precision: Precision assesses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Analysis of samples under the same operating conditions over a short interval. who.int

Intermediate Precision (Inter-day precision): Analysis on different days, or by different analysts or with different equipment. who.int For a precise method, the relative standard deviation (%RSD) should be low, typically less than 2%. indexcopernicus.com Studies on chlorpheniramine have reported %RSD values of less than 1%, indicating high precision. who.int

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the amount recovered is calculated. who.int Acceptable recovery is generally within 98-102%. who.int For chlorpheniramine, recovery percentages have been consistently reported as over 99%. who.int

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the sensitivity of the method.

LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified.

LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. who.int These values are often calculated based on the standard deviation of the response and the slope of the calibration curve. ijpsjournal.com For chlorpheniramine, reported LOD and LOQ values have been in the range of 0.62 µg/mL and 1.87 µg/mL, respectively. ijpsjournal.com Another study found values of 2.2 µg/mL for LOD and 6.6 µg/mL for LOQ. who.int

Table 1: Validation Parameters for UV-Visible Spectrophotometric Analysis of Chlorpheniramine

| Parameter | Typical Range/Value | Source |

|---|---|---|

| λmax | 261-262 nm (in 0.1N HCl) | who.intiajps.com |

| Linearity Range | 10-60 µg/mL | iajps.comjpsbr.org |

| Correlation Coefficient (R²) | > 0.999 | who.intjpsbr.org |

| Accuracy (% Recovery) | > 99% | who.int |

| Precision (%RSD) | < 1% | who.int |

| LOD | 0.62 - 2.2 µg/mL | who.intijpsjournal.com |

| LOQ | 1.87 - 6.6 µg/mL | who.intijpsjournal.com |

Chromatographic Methods for Quantitative Analysis

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of compounds. ijrpr.com They offer superior specificity and sensitivity compared to spectrophotometric methods, making them suitable for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

Developing an HPLC method for chlorpheniramine tannate involves the systematic optimization of several chromatographic parameters to achieve a good separation with sharp, symmetrical peaks. researchgate.net Key components of method development include:

Column Selection: The choice of the stationary phase is critical. Reversed-phase columns, such as C18, are commonly used for the analysis of chlorpheniramine. iomcworld.orgwisdomlib.orgrecentscientific.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. ijrpr.com The ratio of these components is adjusted to control the retention time and resolution of the analyte. For instance, a mobile phase of phosphate (B84403) buffer and acetonitrile is frequently employed. recentscientific.comresearchgate.net The pH of the buffer is also a critical parameter that can be adjusted to optimize peak shape and retention. recentscientific.com

Flow Rate: A typical flow rate for analytical HPLC is 1.0 mL/min. iomcworld.orgnih.gov

Detection: A UV detector is commonly used, with the detection wavelength set at or near the absorbance maximum of chlorpheniramine (e.g., 214 nm, 215 nm, or 265 nm) to ensure high sensitivity. iomcworld.orgrecentscientific.comnih.gov

Reverse-Phase HPLC Applications

Reverse-Phase HPLC (RP-HPLC) is the most widely applied chromatographic technique for the analysis of chlorpheniramine. ijrpr.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. RP-HPLC methods have been successfully developed for the simultaneous determination of chlorpheniramine with other active ingredients in various formulations. researchgate.netnih.gov These methods are valued for their ability to separate the active compound from excipients and potential degradation products, ensuring a high degree of selectivity. iomcworld.orgresearchgate.net

Validation of Chromatographic Methods according to Research Guidelines

As with spectrophotometric methods, HPLC methods must be rigorously validated according to ICH guidelines to ensure they are reliable and suitable for their intended use. ijisrt.comiomcworld.org The validation parameters are similar but are assessed within the context of the chromatographic system.

Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, or other active ingredients). ijisrt.com This is demonstrated by the good resolution of the chlorpheniramine peak from other peaks in the chromatogram. iomcworld.orgresearchgate.net

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. wisdomlib.org Linearity is typically evaluated over a wide concentration range, with correlation coefficients (R²) expected to be >0.99. nih.gov

Precision: Assessed as repeatability and intermediate precision, where the relative standard deviation (%RSD) of peak areas or calculated concentrations for a series of injections should be below 2.0%. nih.gov

Accuracy: Determined by calculating the percent recovery of the analyte in a spiked sample. wisdomlib.org Recoveries for chlorpheniramine are often in the range of 97.9% to 102.8%. nih.gov

Robustness: Measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). wisdomlib.org This ensures the method is reliable for routine use. iomcworld.org

LOD and LOQ: These are determined to establish the sensitivity of the method. For HPLC, these values are often significantly lower than for spectrophotometry, indicating higher sensitivity. indexcopernicus.comnih.gov

Table 2: Typical Validation Parameters for RP-HPLC Analysis of Chlorpheniramine

| Parameter | Typical Range/Value | Source |

|---|---|---|

| Stationary Phase | C18 | iomcworld.orgrecentscientific.com |

| Mobile Phase | Phosphate Buffer : Acetonitrile/Methanol | recentscientific.comnih.gov |

| Detection Wavelength | 215 nm | nih.gov |

| Linearity (R²) | > 0.99 | nih.gov |

| Accuracy (% Recovery) | 97.9 - 102.8% | nih.gov |

| Precision (%RSD) | < 2.0% | nih.gov |

| Retention Time | ~2.4 - 3.13 min | researchgate.netnih.gov |

Table 3: List of Compounds

| Compound Name |

|---|

| Acetonitrile |

| Chlorpheniramine |

| This compound |

| Hydrochloric acid |

| Methanol |

Techniques for Characterization of this compound Complexes and Formulations

The characterization of this compound complexes is essential to confirm the interaction between chlorpheniramine and tannic acid and to understand the physicochemical properties of the resulting formulation. A multi-technique approach is typically employed, combining spectroscopic, thermal, microscopic, and crystallographic methods to provide a comprehensive analysis of the complex. researchgate.netnih.gov These techniques are crucial in research and development for establishing the identity, structure, and quality of the complex.

Fourier Transform Infrared (FTIR) spectroscopy is a primary technique used to confirm the formation of a complex between chlorpheniramine and tannic acid. researchgate.netnih.gov This method detects changes in the vibrational frequencies of functional groups within the molecules when they interact. The formation of the this compound complex is evidenced by shifts in the characteristic absorption bands of both the drug and the complexing agent in the FTIR spectrum. researchgate.net

In one study, FTIR spectra of chlorpheniramine maleate (B1232345) (CPM), tannic acid (TA), their physical mixture, and the resulting complex were compared. The analysis showed distinct spectral changes indicating complex formation. researchgate.net Key observations included:

The disappearance or significant shift of the N-H stretching vibrations of the aliphatic amine salt in chlorpheniramine.

Alterations in the C=O stretching vibrations associated with the carboxyl groups of tannic acid.

Changes in the fingerprint region (below 1500 cm⁻¹), which are indicative of new molecular interactions and the formation of a new entity.

These spectral modifications confirm that the interaction between chlorpheniramine and tannic acid is not merely a physical mixture but involves the formation of a stable complex. researchgate.netovid.com

Table 1: Selected FTIR Spectral Data for this compound Complex Formation

| Compound/Mixture | Key Functional Group | Characteristic Peak (cm⁻¹) | Observation Indicating Complexation |

| Chlorpheniramine Maleate | Aliphatic Amine Salt (N-H stretch) | ~2400-2800 | Disappearance or significant shift in the complex |

| Tannic Acid | Carbonyl (C=O stretch) | ~1700 | Shift and change in intensity in the complex |

| Tannic Acid | Phenolic (O-H stretch) | Broad band ~3400 | Broadening and shifting in the complex |

| This compound Complex | N/A | Multiple shifts | Appearance of a new spectral pattern distinct from individual components or physical mixture |

Note: Specific peak positions can vary slightly based on experimental conditions.

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal properties and stability of this compound complexes. researchgate.netnih.gov These methods provide insights into the physical state of the drug within the complex and how the complexation affects its thermal behavior.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC thermograms of the individual components are compared with that of the complex. For chlorpheniramine maleate, a sharp endothermic peak corresponding to its melting point is typically observed. researchgate.net In the this compound complex, this characteristic peak is often absent, broadened, or shifted to a different temperature. researchgate.net This change indicates that the drug is no longer present in its original crystalline form and has been incorporated into an amorphous complex with tannic acid. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA helps in assessing the thermal stability of the complex compared to the individual components. The degradation profile of the complex will differ from that of chlorpheniramine or tannic acid alone, often showing a different onset temperature for weight loss or a different pattern of degradation steps.

Table 2: Representative DSC Thermal Analysis Findings

| Sample | Key Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Interpretation |

| Chlorpheniramine Maleate | Melting Endotherm | ~130 | ~133-135 | Crystalline nature of the pure drug researchgate.net |

| Tannic Acid | Broad Endotherm | ~100-120 | N/A | Water loss and decomposition |

| This compound Complex | Absence of Drug Melting Peak | N/A | N/A | Indicates amorphous state or molecular dispersion of the drug in the complex researchgate.net |

Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology and particle characteristics of the this compound complex. researchgate.netnih.gov SEM provides high-resolution images that reveal the size, shape, and texture of the particles.

When chlorpheniramine, tannic acid, and the resulting complex are analyzed by SEM, distinct morphological differences are observed. researchgate.net Pure chlorpheniramine maleate may appear as well-defined crystals of a specific shape. researchgate.net Tannic acid often presents as amorphous, spherical particles. The this compound complex typically exhibits a completely different morphology, often appearing as irregular, agglomerated particles with a rough surface texture. researchgate.net This alteration in surface characteristics further substantiates the formation of a new complex and provides visual evidence of the physical changes occurring during complexation. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD) is a critical technique for analyzing the solid-state properties of pharmaceutical materials. It is used to differentiate between crystalline and amorphous forms. researchgate.netnih.gov The PXRD pattern of a crystalline substance shows sharp, well-defined peaks at specific diffraction angles, which are characteristic of its crystal lattice structure. Amorphous materials, lacking long-range molecular order, produce a diffuse halo pattern with no sharp peaks.

In the analysis of this compound, the PXRD pattern of the pure drug (chlorpheniramine maleate) displays numerous sharp peaks, confirming its crystalline nature. researchgate.net Tannic acid is generally amorphous and shows a broad halo. The PXRD pattern of the this compound complex typically shows the absence of the characteristic peaks of crystalline chlorpheniramine. researchgate.net Instead, a diffuse pattern similar to that of amorphous tannic acid is observed, confirming the conversion of the crystalline drug into an amorphous state within the complex. researchgate.netnih.gov This solid-state transformation is a key outcome of the complexation process.

Methods for Related Substances and Impurity Profiling in Research Samples

The determination of related substances and impurities is a crucial aspect of analytical development to ensure the quality and purity of a drug substance. For this compound, methods must be capable of separating the chlorpheniramine active moiety from tannic acid, as well as from any potential impurities arising from synthesis or degradation. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. iomcworld.orgijrpr.com

While specific methods for this compound are not extensively detailed in the literature, validated HPLC methods for chlorpheniramine maleate are readily adaptable. iomcworld.orgresearchgate.net These methods are designed to be stability-indicating, meaning they can separate the intact drug from its degradation products and other impurities.

A typical reversed-phase HPLC (RP-HPLC) method for analyzing chlorpheniramine and its related substances involves the following:

Column: A C18 column is commonly used for separation. iomcworld.orgrecentscientific.com

Mobile Phase: The mobile phase is often a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol. iomcworld.orgijrpr.com The pH of the buffer is adjusted to ensure optimal separation and peak shape. recentscientific.com

Detection: UV detection is typically performed at a wavelength where chlorpheniramine exhibits significant absorbance, such as 214 nm or 265 nm. iomcworld.orgrecentscientific.com

Validation: The method must be validated according to International Council for Harmonisation (ICH) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. iomcworld.orgresearchgate.net

Potential impurities for chlorpheniramine could include starting materials, intermediates from its synthesis, and degradation products. The analytical method must be selective enough to resolve the main chlorpheniramine peak from all known and unknown impurities. iomcworld.org Forced degradation studies are often performed (exposing the drug to heat, light, acid, base, and oxidation) to demonstrate the stability-indicating nature of the method. iomcworld.org

Table 3: Example HPLC Method Parameters for Chlorpheniramine Analysis

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) |

| Column | Gemini C18 (250 mm x 4.6 mm, 5 µm) iomcworld.org |

| Mobile Phase | Potassium dihydrogen phosphate and sodium octane sulfonate in water mixed with acetonitrile iomcworld.org |

| Flow Rate | 1.0 mL/min iomcworld.org |

| Detection Wavelength | 214 nm iomcworld.org |

| Injection Volume | 50 µL iomcworld.org |

| Column Temperature | 30°C iomcworld.org |

This type of validated method can be applied to research samples of this compound to quantify the active ingredient and profile any related substances or impurities, ensuring the material's quality for further investigation.

Structure Activity Relationships Sar and Computational Chemistry in Chlorpheniramine Research

Computational Approaches to Elucidating Structure-Activity Relationships

Understanding how the chemical structure of a molecule relates to its biological activity is a cornerstone of medicinal chemistry. Computational methods have become indispensable in analyzing these structure-activity relationships, allowing for the rapid evaluation and prediction of a compound's efficacy. bohrium.com For H1-antihistamines like chlorpheniramine (B86927), these approaches have been pivotal in identifying the key structural features required for potent receptor antagonism.

Quantitative Structure-Activity Relationships (QSAR) for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the physicochemical properties of a series of compounds with their biological activities. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in the design of novel H1-antihistamines. nih.govtandfonline.com

These models generate contour maps that visualize the regions where modifications to a molecule's structure could enhance or diminish its activity. For instance, a 3D-QSAR study on a large series of 129 H1-antihistamines provided valuable insights for rational drug design. nih.govscispace.com While the CoMFA model in this particular study was found to be statistically unacceptable, the CoMSIA model demonstrated excellent internal and external predictability. nih.gov The CoMSIA model incorporated steric, electrostatic, hydrophobic, and hydrogen-bond donor and acceptor fields to successfully predict the bioactivities of new chemical entities. nih.gov

Table 1: Statistical Results of a 3D-QSAR (CoMSIA) Model for H1-Antihistamines nih.gov

| Parameter | Value | Description |

|---|---|---|

| Q² (Cross-validated r²) | 0.525 | Represents the internal predictive ability of the model. A value > 0.5 is considered good. |

| R²ncv (Non-cross-validated r²) | 0.891 | Indicates the goodness of fit of the model to the training set data. |

| R²pred (External validation r²) | 0.807 | Measures the model's ability to predict the activity of an external test set of compounds. |

| Optimal Components | 5 | The number of principal components that yields the highest Q² value. |

The contour maps generated from such CoMSIA models can guide the modification of chlorpheniramine analogs. For example, they can indicate where bulky substituents might be favorable for activity or where hydrophobic groups could enhance receptor binding, thus steering the synthesis of more potent compounds. nih.gov

Ligand-Based Drug Design Methodologies

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target, even when the 3D structure of the target is unknown. 3D-QSAR is a prominent example of this approach. nih.gov Another innovative ligand-based strategy involves the development of photoswitchable ligands. Researchers have designed H1R antagonists based on the desloratadine (B1670295) scaffold by incorporating an azobenzene (B91143) moiety, which can change its shape (isomerize) upon exposure to light. rsc.orgnih.govresearchgate.net This allows for optical control of the receptor's activity, providing a powerful tool for studying receptor pharmacology with high spatiotemporal precision. rsc.orgnih.govresearchgate.netvu.nl

Furthermore, the study of Structure-Kinetics Relationships (SKR) is an emerging area in ligand-based design. acs.orgnih.govacs.org SKR analysis investigates how a ligand's chemical structure influences its binding kinetics (i.e., how long it remains bound to the receptor, known as residence time). For H1R antagonists, it has been shown that features like tricyclic aromatic systems, characteristic of some first-generation antihistamines, can significantly prolong residence time, which may lead to a more sustained therapeutic effect. nih.govacs.org

Molecular Docking and Dynamics Simulations of Chlorpheniramine-Receptor Interactions

Structure-based drug design methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools used when the three-dimensional structure of the target receptor is available. rsc.orgnih.gov The publication of the human H1 receptor crystal structure has enabled detailed investigations into how chlorpheniramine and its analogs bind. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. A docking study of chlorpheniramine with a homology model of the human H1 receptor provided valuable insights into its binding mode. rsc.org Such studies can calculate key metrics like complementarity scores and atomic contact energy to quantify the goodness of fit between the ligand and the receptor. rsc.org

Table 2: Example Molecular Docking Results for an Antihistamine with the H1 Receptor rsc.org

| Docking Parameter | Value | Significance |

|---|---|---|

| Complementarity Score | 4846 | A higher score indicates better shape complementarity between the ligand and the receptor surface. |

| Atomic Contact Energy (ACE) | -139.35 | A lower (more negative) energy value suggests a more favorable binding interaction. |

Molecular dynamics (MD) simulations complement docking studies by providing insights into the dynamic nature of the ligand-receptor complex over time. researchgate.netnih.gov MD simulations can confirm the stability of a docked pose and reveal crucial interactions, such as hydrogen bonds and ionic interactions, that stabilize the complex. nih.gov For H1-antihistamines, simulations have highlighted the importance of a salt bridge interaction between the ligand's cationic nitrogen and a strictly conserved aspartate residue (Asp107) in the receptor. researchgate.netnih.gov Other key amino acid residues identified through docking and MD studies as being important for antagonist binding include MET 183, THR 184, and ILE 187. rsc.org

In silico Prediction of Preclinical Pharmacokinetic Parameters

Beyond determining how well a drug binds to its target, it is crucial to understand its pharmacokinetic profile—what the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME). In the early stages of drug discovery, in silico models are extensively used to predict these ADME properties, helping to identify candidates with favorable characteristics and flag those likely to fail later in development. researchgate.net

Computational tools and web servers can rapidly calculate a wide range of parameters, including gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential for toxicity. bohrium.comresearchgate.net For example, in a study focused on designing new 1,8-naphthyridine-3-carboxylic acid analogues as H1-antihistamines, chlorpheniramine was used as a standard drug for comparison during the in silico ADME profiling. nih.gov This allows researchers to benchmark new designs against established drugs and prioritize the synthesis of compounds with a higher probability of success in preclinical and clinical studies. nih.govresearchgate.net

Exploration of Novel Molecular Architectures with Enhanced Pharmacological Profiles

The insights gained from computational studies fuel the exploration of novel molecular architectures designed to have enhanced pharmacological properties. The goal is to develop new generations of antihistamines with improved potency, selectivity, and kinetic profiles. mdpi.com